molecular formula C14H18O4 B1247812 Penicillone A

Penicillone A

Cat. No.: B1247812
M. Wt: 250.29 g/mol
InChI Key: DNVZKCLFZKHNIP-CJHXPDOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillone A is a specialized biochemical reagent intended for research applications only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are investigating its potential properties and mechanisms of action in controlled laboratory settings. While its specific profile is still under characterization, initial studies focus on its potential interactions with biological pathways of interest. For a detailed description of a related historical antibiotic's mechanism, you can refer to resources discussing how similar compounds inhibit bacterial cell wall synthesis . Handling of this compound should be conducted by trained professionals in accordance with all applicable laboratory safety regulations. Please consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(1R,3S,7R,8S,9S,11R)-9-hydroxy-1,9,11-trimethyltricyclo[5.3.1.03,8]undecane-2,4,10-trione

InChI

InChI=1S/C14H18O4/c1-6-7-4-5-8(15)9-10(7)14(3,18)12(17)13(6,2)11(9)16/h6-7,9-10,18H,4-5H2,1-3H3/t6-,7-,9-,10+,13-,14+/m1/s1

InChI Key

DNVZKCLFZKHNIP-CJHXPDOISA-N

Isomeric SMILES

C[C@@H]1[C@H]2CCC(=O)[C@@H]3[C@H]2[C@](C(=O)[C@]1(C3=O)C)(C)O

Canonical SMILES

CC1C2CCC(=O)C3C2C(C(=O)C1(C3=O)C)(C)O

Synonyms

penicillone A

Origin of Product

United States

Isolation and Structural Elucidation of Penicillone a

The discovery and characterization of Penicillone A are reliant on a systematic process of fungal cultivation, extraction, and purification, followed by detailed structural analysis.

Specific Penicillium Species Associated with this compound Production

This compound has been identified as a secondary metabolite produced by specific strains of the genus Penicillium. Notably, its isolation has been reported from two distinct species:

Penicillium decumbens : This widespread fungus, commonly found in soil, has been a documented source of this compound. unipv.itnih.gov In one study, P. decumbens was cultured in a liquid medium, and subsequent analysis of the culture broth led to the isolation of this compound along with other polyketides. unipv.it

Penicillium sp. F11 : A marine-derived fungus, identified as Penicillium sp. F11, has also been shown to produce this compound. researchmap.jpnih.govtandfonline.com This highlights the metabolic diversity within the Penicillium genus, extending to marine environments. The ethyl acetate (B1210297) extract of a culture of this marine fungus was found to contain this compound. nih.gov

Methodologies for Extraction and Purification of this compound

The process of obtaining pure this compound from fungal cultures involves a multi-step approach. Initially, the fungal strain, such as Penicillium decumbens or Penicillium sp. F11, is cultivated in a suitable liquid or solid-substrate medium to encourage the production of secondary metabolites.

Following the fermentation period, the fungal biomass and the culture broth are separated. The target compound, this compound, is then extracted from the culture broth or the mycelium using organic solvents. A common method involves liquid-liquid extraction with ethyl acetate. nih.gov

The resulting crude extract contains a mixture of various compounds. To isolate this compound, researchers employ a series of chromatographic techniques. These methods separate molecules based on their physical and chemical properties, such as polarity and size. Column chromatography using silica (B1680970) gel is a standard initial step for purification. This is often followed by more refined techniques, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.

Spectroscopic Methods for Structural Assignment of this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms (protons). The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shift of each carbon signal helps to identify the type of carbon (e.g., carbonyl, olefinic, aliphatic).

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR experiments. unipv.it The detailed ¹H and ¹³C NMR data are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

Position Chemical Shift (δ) in ppm Multiplicity
2 3.73 m
3 1.83, 1.68 m
4 2.21 m
5 1.34 m
6 3.63 dd (11.0, 3.8)
7 1.63 m
8 2.14, 2.05 m
10 5.86 s
12-Me 1.01 d (6.7)
13-Me 1.82 s
14-Me 0.88 d (6.6)
15-Me 0.90 d (6.6)

Data sourced from Lin et al., 2018. unipv.it

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position Chemical Shift (δ) in ppm Type
1 178.6 C
2 47.9 CH
3 33.3 CH₂
4 32.7 CH
5 45.4 CH
6 79.1 CH
7 33.1 CH
8 44.1 CH₂
9 205.6 C
10 119.8 CH
11 170.8 C
12-Me 21.0 CH₃
13-Me 10.1 CH₃
14-Me 20.0 CH₃
15-Me 20.1 CH₃

Data sourced from Lin et al., 2018. unipv.it

Mass Spectrometry (MS) Analysis for this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed.

HRESIMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the elemental composition. The molecular formula of this compound was established as C₁₄H₂₀O₄ based on its HRESIMS data. unipv.it In another study on the compound isolated from Penicillium sp. F11, the molecular formula was reported as C19H28O6. nih.gov This discrepancy suggests potential structural variations of compounds identified as this compound from different fungal sources.

Advanced Spectroscopic Characterization Techniques for this compound

Beyond standard 1D NMR and MS, advanced spectroscopic techniques are crucial for the complete and unambiguous structural assignment of complex molecules like this compound. These include:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has shown the presence of hydroxyl (-OH) and enone (a conjugated ketone) functional groups, which is consistent with the structure determined by NMR and MS. nih.gov

Total Synthesis of Penicillone a and Analogues

Retrosynthetic Analysis of Penicillone A

A retrosynthetic analysis of this compound reveals the key strategic disconnections that simplify its complex, three-dimensional structure back to simpler, readily available starting materials. The central feature of this compound is the bicyclo[2.2.2]octane ring system, which is a common target for disconnection in retrosynthesis.

The most logical and widely adopted strategy hinges on a powerful intramolecular Diels-Alder (IMDA) reaction. nih.gov This approach simplifies the bicyclic core in a single step. The retrosynthetic transform involves a retro-Diels-Alder reaction, which opens the six-membered ring of the bicyclic system to reveal a substituted cyclohexadiene intermediate. This intermediate is envisioned as arising from a dearomatization reaction of a more stable phenolic precursor. nih.govrsc.org

This leads to the following key retrosynthetic steps:

Functional Group Interconversion: The final hydroxyl groups and other functionalities on the this compound structure are simplified to their precursor forms, such as ketones.

Retro-Intramolecular Diels-Alder Reaction: The bicyclo[2.2.2]octane core is disconnected to reveal a key intermediate: a substituted cyclohexadienone containing a tethered dienophile. This is the reverse of the key bond-forming cycloaddition. nih.gov

Retro-Dearomatization: The cyclohexadienone intermediate is traced back to a stable phenol (B47542) derivative. This step reverses an oxidative dearomatization process, which is a crucial transformation for converting a flat, aromatic starting material into a three-dimensional structure. nih.govnih.gov

This analysis elegantly reduces the complexity of this compound to a substituted phenol, which can be assembled from even simpler, commercially available building blocks. This strategy has been the foundation for the most successful synthesis of this natural product to date. rsc.org

Synthetic Strategies for this compound Construction

The construction of this compound's dense and stereochemically rich scaffold has inspired the application of several modern synthetic strategies. These range from powerful cascade reactions to the use of advanced organocatalysis on related structures.

Asymmetric Total Synthesis Methodologies for this compound

While the racemic synthesis of this compound has been successfully achieved, the development of an asymmetric total synthesis to yield a single enantiomer remains a significant challenge. Literature mentions the first asymmetric total synthesis of (+)-Penicillone A, but detailed experimental procedures are not widely disseminated. One noted approach involves an asymmetric ytterbium-catalyzed Diels-Alder reaction to set the key stereocenters of the bicyclic core. unipv.it However, the predominant reported synthesis in the literature is the racemic synthesis by Liao and coworkers, which yields (±)-Penicillone A. nih.gov The development of a robust and detailed asymmetric route is a continuing area of interest in the synthetic community.

NHC-Catalyzed Umpolung Strategies in this compound Synthesis

N-Heterocyclic carbene (NHC) catalysis, particularly through umpolung (polarity reversal), represents a powerful tool in modern organic synthesis. While this specific strategy has not been reported for the total synthesis of this compound itself, a notable application of this methodology was demonstrated in the first asymmetric total synthesis of the related natural product, penicifuranone A. nih.gov

In this synthesis, an NHC-catalyzed Stetter-Aldol cascade reaction was employed as a key step. The umpolung strategy reversed the typical electrophilic nature of a benzyl (B1604629) aldehyde fragment, allowing it to act as a nucleophile. This facilitated a convergent formal [4+2] annulation with a gregatin A intermediate, ultimately constructing the core of penicifuranone A in an eight-step sequence. nih.gov This elegant synthesis highlights the potential of NHC-catalyzed umpolung for the construction of complex, oxygenated natural products and suggests a possible, albeit yet unexplored, avenue toward this compound.

Dearomatization/Intramolecular Diels-Alder Cascade Approaches towards this compound

The most successful and well-documented approach to the total synthesis of (±)-Penicillone A was developed by Liao and coworkers, utilizing a sequential oxidative dearomatization/intramolecular Diels-Alder (IMDA) cycloaddition. nih.gov This strategy efficiently constructs the highly functionalized bicyclo[2.2.2]octane ring system in a single operation. nih.gov

The key steps of this synthesis are:

Precursor Synthesis: A phenolic precursor is synthesized with a tethered trans-crotyl alcohol chain, which serves as the dienophile for the subsequent IMDA reaction.

Oxidative Dearomatization: The phenol is treated with phenyliodine(III) diacetate (PIDA), an oxidizing agent. This selectively oxidizes the electron-rich phenol ring, which is then trapped by the tethered alcohol to form a masked ortho-benzoquinone derivative (a cyclohexadienone). nih.gov

Intramolecular Diels-Alder Cycloaddition: The highly reactive, dearomatized cyclohexadienone intermediate readily undergoes an intramolecular [4+2] cycloaddition at room temperature. The diene (the cyclohexadienone ring) reacts with the dienophile (the tethered alkene) to form the bicyclo[2.2.2]octane skeleton in high yield. nih.gov

Final Elaboration: The resulting bicyclic adduct is then further elaborated through a series of reactions, including reduction of a ketal, to furnish the final natural product, (±)-Penicillone A. nih.gov

This cascade approach is highly efficient, as it generates significant molecular complexity and sets multiple stereocenters in a single, well-orchestrated step, starting from a simple, planar aromatic compound. nih.gov

Development of Novel Synthetic Routes to this compound Scaffolds

The construction of the this compound scaffold is dominated by the elegant and effective dearomatization/intramolecular Diels-Alder (IMDA) cascade strategy. nih.govrsc.org To date, this remains the principal and most explored synthetic route for accessing this complex natural product. While organic chemists are continually developing novel synthetic methods for various molecular scaffolds, mdpi.comnih.govwhiterose.ac.uk published research on the total synthesis of this compound has primarily focused on variations and optimizations of the foundational IMDA approach. The development of entirely new or orthogonal synthetic routes to the this compound framework represents an open area for future investigation.

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis, which integrates the precision of enzymatic transformations with the versatility of chemical reactions, offers a powerful strategy for constructing complex chiral molecules. beilstein-journals.org While a complete chemo-enzymatic total synthesis of this compound has not been reported, a practical chemo-enzymatic route has been developed for a key structural motif: the homochiral bicyclo[2.2.2]octane-2,5-dione. nih.gov

This approach demonstrates the potential of combining chemical and biological methods for accessing important building blocks for this compound and its analogues. The key features of this synthesis are:

Chemical Diels-Alder Reaction: A standard Diels-Alder reaction is first used to construct the racemic bicyclo[2.2.2]octane skeleton.

Enzymatic Resolution: The racemic product is then subjected to enzymatic resolution using an immobilized lipase. The enzyme selectively catalyzes a reaction on one enantiomer of a derivative, allowing for the separation of the two enantiomers in high purity. nih.gov

This method provides a practical and scalable route to an enantiomerically pure bicyclic dione, which is a valuable precursor for chiral ligands and a potential starting point for an asymmetric synthesis of this compound. nih.gov This highlights how chemo-enzymatic methods could be strategically incorporated into future synthetic efforts toward this natural product family.

Biosynthetic Investigations of Penicillone a

Proposed Biosynthetic Pathway of Penicillone A in Fungal Strains

As a polyketide, the biosynthesis of this compound is proposed to originate from the assembly of small carboxylic acid units via a mechanism similar to fatty acid synthesis. wikipedia.org The core scaffold is assembled by a large, multifunctional enzyme known as a polyketide synthase (PKS). wikipedia.org

The general proposed pathway for a fungal polyketide like this compound involves the following key steps:

Initiation: The biosynthesis begins with a starter unit, typically acetyl-CoA.

Elongation: The starter unit is sequentially condensed with several extender units, most commonly malonyl-CoA. Each condensation step extends the polyketide chain by two carbon atoms. The choice of starter and extender units is determined by the acyltransferase (AT) domain of the PKS enzyme. wikipedia.org Plausible biosynthetic pathways for other fungal polyketides, such as compound 135 from Penicillium janthinellum and penicisteck acids from Penicillium steckii, have been proposed to start with an acetyl-CoA starter unit and multiple malonyl-CoA extender units. mdpi.com

Processing: During the elongation process, the growing polyketide chain can undergo various modifications, such as reduction of keto groups to hydroxyl groups, dehydration to form double bonds, and further reduction of these double bonds. These optional modifications are catalyzed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains that may be present in the PKS modules. wikipedia.org

Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS enzyme. This release often involves an intramolecular cyclization reaction, catalyzed by a thioesterase (TE) or a specialized product template (PT) domain, to form the characteristic ring structures of the final product. chemrxiv.org For this compound, this would involve the formation of its unique tricyclic system.

Further tailoring reactions by other enzymes, such as oxidases or methyltransferases, may occur after the core scaffold is released from the PKS to yield the final structure of this compound.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

Specific enzymes responsible for the biosynthesis of this compound have not been explicitly identified or characterized in the available scientific literature. However, based on its polyketide structure, the primary enzyme is an iterative Type I polyketide synthase (PKS). wikipedia.org

Polyketide Synthases (PKSs): Fungal PKSs are large, multi-domain proteins that act as an "assembly line" to construct the polyketide chain. wikipedia.org A typical iterative Type I PKS for a compound like this compound would contain several catalytic domains:

Starter Unit Acyltransferase (SAT): Selects and loads the initial building block (e.g., acetyl-CoA).

Acyl Carrier Protein (ACP): Covalently holds the growing polyketide chain via a phosphopantetheine arm. wikipedia.org

Ketosynthase (KS): Catalyzes the Claisen condensation reaction that elongates the chain. wikipedia.org

Acyltransferase (AT): Selects and loads the extender units (e.g., malonyl-CoA). wikipedia.org

Product Template (PT) domain: Influences the cyclization pattern of the polyketide chain.

Thioesterase (TE): Catalyzes the release and final cyclization of the completed chain. chemrxiv.org

Optional Reductive Domains (KR, DH, ER): Modify the ketide units during synthesis.

Tailoring Enzymes: Following the action of the PKS, a series of "tailoring" enzymes would be required to modify the polyketide intermediate to yield this compound. These enzymes are typically encoded by genes located in the same biosynthetic gene cluster as the PKS and may include:

P450 Monooxygenases: Catalyze hydroxylation and epoxidation reactions.

Dehydrogenases: Introduce double bonds or perform other redox transformations.

Methyltransferases: Add methyl groups to the scaffold.

The identification of these specific enzymes would require techniques such as genome mining of a producing Penicillium strain to find the this compound biosynthetic gene cluster, followed by gene knockout and heterologous expression studies to confirm enzyme function.

Genetic and Molecular Regulation of this compound Production

The specific genetic and molecular regulatory mechanisms governing this compound production are not detailed in existing research. However, the regulation of secondary metabolite biosynthesis in filamentous fungi, including polyketides, is a complex process controlled at multiple levels. ontosight.ai

Biosynthetic Gene Clusters (BGCs): In fungi, genes encoding the enzymes for a specific secondary metabolite pathway (like the PKS and tailoring enzymes for this compound) are typically organized into a biosynthetic gene cluster (BGC). news-medical.netmdpi.com This co-localization allows for coordinated expression of all the necessary genes. news-medical.net The genes for beta-lactam antibiotic biosynthesis, for example, are found clustered in filamentous fungi. news-medical.net

Regulation of Gene Expression: The expression of these BGCs is tightly regulated by a hierarchical network:

Cluster-Situated Regulators (CSRs): Most BGCs contain one or more transcription factor genes within the cluster that specifically control the expression of the other genes in the cluster. mdpi.com A large family of these are the Zn(II)2Cys6 proteins in fungi. For instance, disruption of the pcz1 gene, which encodes a Zn(II)2Cys6 protein in Penicillium rubens, resulted in decreased penicillin production and downregulation of the penicillin BGC genes. mdpi.com

Global Regulators: Broad-domain transcription factors can affect the expression of multiple BGCs in response to environmental and developmental cues. These can be influenced by factors like pH (e.g., the PacC regulator), carbon source availability (e.g., CreA-mediated carbon catabolite repression), and nitrogen availability. ontosight.ai

Chromatin Remodeling: The expression of BGCs is also controlled by epigenetic mechanisms. Many secondary metabolite clusters are located in heterochromatin regions of the chromosome, which are transcriptionally silent under standard laboratory conditions. news-medical.net Global regulators like LaeA are methyltransferases that can remodel chromatin, making these "silent" gene clusters accessible for transcription. news-medical.net

Environmental factors such as nutrient availability, pH, temperature, and even the presence of auto-inducer molecules can trigger these regulatory cascades, leading to the production of the secondary metabolite. ontosight.ainih.gov

Metabolic Engineering Strategies for Enhanced this compound Yields

While no specific metabolic engineering studies for enhancing this compound yield have been published, general strategies successfully applied to other fungal secondary metabolites could be employed. nih.gov These strategies aim to increase the flux through the biosynthetic pathway and improve the efficiency of the producing strain.

General Strategies:

Overexpression of Pathway Genes: Increasing the expression of key genes in the this compound BGC can boost production. This often involves placing the PKS gene or a regulatory transcription factor under the control of a strong, constitutive promoter. For example, a balanced overexpression of the isopenicillin N acyltransferase (IAT) was shown to improve penicillin production in high-yielding P. chrysogenum strains. nih.govnih.gov

Precursor Supply Enhancement: The yield of a secondary metabolite is often limited by the availability of its biosynthetic precursors. Engineering primary metabolism to increase the intracellular pools of acetyl-CoA and malonyl-CoA, the building blocks for this compound, could significantly enhance its production. mdpi.com

Elimination of Competing Pathways: Deleting genes for competing pathways that drain precursors away from this compound biosynthesis can redirect metabolic flux towards the desired product. mdpi.com

Host Strain Optimization: Using classical mutagenesis or targeted genetic engineering to develop a host strain with improved characteristics, such as increased stress tolerance or a higher capacity for protein synthesis, can lead to higher yields. nih.gov

Heterologous Expression: If the native producer is difficult to cultivate or genetically manipulate, the entire this compound biosynthetic gene cluster could be transferred and expressed in a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. nih.gov

These metabolic engineering approaches, often guided by systems biology and synthetic biology tools, offer a powerful toolkit for improving the production of valuable fungal metabolites like this compound. mdpi.com

Pre Clinical Biological Activities of Penicillone A: in Vitro Studies

Evaluation of Cytotoxic Activity of Penicillone A in Cancer Cell Lines

The primary assessment of a potential anti-cancer compound involves evaluating its cytotoxicity, or its ability to kill cancer cells. This is typically quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. This compound has been screened against several human cancer cell lines to determine its cytotoxic potential.

This compound, isolated from the marine-derived fungus Penicillium sp. F11, was evaluated for its cytotoxic effects against the human fibrosarcoma (HT1080) cell line. semanticscholar.orgresearchopenworld.com The studies revealed that the compound possesses mild cytotoxic activity. semanticscholar.orgresearchopenworld.com The measured IC₅₀ value was 45.8 µM. semanticscholar.orgresearchopenworld.com

In the same study, this compound was also tested against the human nasopharyngeal carcinoma (Cne2) cell line. semanticscholar.orgresearchopenworld.com Similar to its effect on the HT1080 cell line, it exhibited mild cytotoxicity. semanticscholar.orgresearchopenworld.com The IC₅₀ value was determined to be 46.2 µM. semanticscholar.orgresearchopenworld.com

In Vitro Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
HT1080Fibrosarcoma45.8 semanticscholar.orgresearchopenworld.com
Cne2Nasopharyngeal Carcinoma46.2 semanticscholar.orgresearchopenworld.com

Based on a review of the available scientific literature, there are no specific published data regarding the cytotoxic activity of this compound against the human hepatoma (Bel7402) cell line. While other metabolites from different Penicillium species have been tested on this cell line, the activity of this compound itself has not been reported. semanticscholar.orgmdpi.comnih.gov

Screening Against Cne2 Cell Line

Mechanistic Studies of this compound’s Cellular Interactions In Vitro

Detailed investigations into the specific molecular targets of this compound have not been reported in the available scientific literature. While the mechanisms for other cytotoxic compounds from the Penicillium genus have been explored, such as the induction of apoptosis via the mitochondrial pathway or endoplasmic reticulum stress, these findings are not directly applicable to this compound. mdpi.com Consequently, the specific signaling pathways that are modulated by this compound to induce its mild cytotoxic effects remain to be elucidated.

A characterization of the cellular responses, such as the induction of apoptosis or cell cycle arrest, specifically following exposure to this compound has not been detailed in the reviewed literature. Studies on other fungal metabolites have shown responses like cell cycle arrest at different phases and the induction of programmed cell death (apoptosis). semanticscholar.orgmdpi.comnih.govmdpi.com However, without specific research on this compound, it is unknown whether it triggers similar cellular events.

Exploration of Molecular Targets and Pathways Affected by this compound

Comparative Biological Activity of this compound with Related Natural Products

This compound, a polyketide produced by the fungus Penicillium decumbens, has been the subject of investigation to determine its biological activities, particularly in comparison to other natural products isolated from the same source. nih.gov In vitro studies provide a foundational understanding of a compound's potential bioactivity by evaluating its effects on cells and microorganisms in a controlled laboratory setting.

Research has focused on comparing the cytotoxic and antimicrobial properties of this compound with those of co-isolated secondary metabolites. One key study directly compared the cytotoxic effects of this compound with Sorbicillin, another polyketide produced by P. decumbens. nih.govtandfonline.com

Comparative Cytotoxicity

In a notable study, the cytotoxic activities of this compound and Sorbicillin were evaluated against the human hepatocellular carcinoma cell line, QGY-7703. The results, as indicated by the half-maximal inhibitory concentration (IC₅₀) values, demonstrated that this compound possesses greater cytotoxic potency in this specific cell line. nih.govtandfonline.com

Specifically, this compound exhibited an IC₅₀ value of 22.8 µM. nih.govtandfonline.com In the same assay, Sorbicillin showed an IC₅₀ value of 32.5 µM. nih.govtandfonline.com A lower IC₅₀ value signifies a higher potency, as a lower concentration of the compound is required to inhibit 50% of the cancer cell proliferation. This indicates that this compound is more effective at inhibiting the growth of QGY-7703 cells in vitro when compared to Sorbicillin.

Comparative Antimicrobial Activity

The same study that investigated the cytotoxicity of this compound and its related compounds also explored their antimicrobial activities. While Sorbicillin was reported to exhibit antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 50 µM, corresponding antibacterial or antifungal data for this compound from this comparative study is not available, precluding a direct comparison of their antimicrobial efficacy. nih.govresearchgate.netresearchgate.net

Other natural products isolated from various Penicillium species have demonstrated a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects. mdpi.comsemanticscholar.org However, direct comparative studies detailing the activity of this compound alongside these other compounds are limited in the current scientific literature.

Structure Activity Relationship Sar Studies of Penicillone a and Its Derivatives

Design and Synthesis of Penicillone A Analogues and Derivatives

A thorough search of chemical and biological databases reveals a lack of published studies on the design and synthesis of analogues and derivatives of this compound. The development of synthetic routes to modify the core pyranone structure of this compound or to introduce a variety of functional groups at different positions has not been reported. Consequently, there is no available data on how such chemical modifications would impact its biological activity.

Computational Chemistry and Modeling in this compound SAR

The application of computational chemistry and molecular modeling is a powerful tool in modern drug discovery and SAR studies. These methods can predict how a molecule might interact with a biological target, guide the design of new analogues, and help to understand the relationship between structure and activity at a molecular level. However, there are no published reports of computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, being performed specifically on this compound.

Analytical and Methodological Advancements in Penicillone a Research

Advanced Chromatographic Techniques for Penicillone A Analysis

The separation and purification of this compound from complex fungal fermentation broths are foundational steps for its characterization. Modern chromatographic techniques offer the high resolution and efficiency required for isolating this specific polyketide from a multitude of other secondary metabolites. mdpi.com

Initial isolation of this compound has been successfully achieved using a sequence of chromatographic methods. core.ac.uk This multi-step process often involves:

Middle-Pressure Liquid Chromatography (MPLC): Frequently used for initial fractionation of the crude extract.

Column Chromatography: Typically employing silica (B1680970) gel or reversed-phase (RP-18) stationary phases with gradient elution systems (e.g., petroleum-ethyl acetate (B1210297) or acetone-water) to separate compounds based on polarity. core.ac.uk

For higher resolution and more precise analysis, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice. researchgate.netnih.gov While specific UHPLC applications for this compound are not extensively detailed in the literature, the principles are widely applied to other polyketides and fungal metabolites. mdpi.comchromtech.com An analytical method for this compound would typically employ a reversed-phase column, such as a C18 or phenyl-hexyl column, which separates molecules based on hydrophobicity. jssuni.edu.inthermofisher.com

Key parameters for an advanced chromatographic method for this compound analysis are summarized in the table below.

ParameterTechnique/SelectionPurpose
Separation Mode Reversed-Phase (RP)Separates this compound based on its moderate polarity. C18 or C8 columns are commonly used. jssuni.edu.in
Technique UHPLCProvides higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. researchgate.net
Mobile Phase Acetonitrile/Methanol and Water (often with additives like formic acid or trifluoroacetic acid)A gradient elution, where the solvent composition is changed over time, is typically used to effectively separate a wide range of compounds present in the extract. jssuni.edu.in
Detection Photodiode Array (PDA) or UV-Vis DetectorAllows for the detection of this compound based on its chromophores and provides UV spectral data that aids in identification.
Coupled Technique Mass Spectrometry (MS)Coupling HPLC or UHPLC with MS (LC-MS) allows for simultaneous separation and mass determination, providing definitive identification. nih.gov

The use of these advanced techniques is crucial for obtaining pure this compound for spectroscopic analysis and bioactivity screening.

Spectroscopic Fingerprinting of this compound and its Metabolites

Once purified, the definitive identification and structural elucidation of this compound rely on a combination of spectroscopic methods. researchgate.netcore.ac.uk Each technique provides unique information that, when combined, creates a comprehensive "fingerprint" of the molecule.

The primary methods used for the structural confirmation of this compound include:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. core.ac.uk High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are indispensable for elucidating the complex structure. core.ac.uk These techniques reveal the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: IR analysis identifies the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H), within the molecule. core.ac.uk

The spectroscopic data for this compound is summarized below.

TechniqueObservationInterpretation
¹H NMR Shows signals corresponding to olefinic, methine, and methyl protons.Reveals the hydrogen environment and spin-spin coupling between adjacent protons. researchgate.netcore.ac.uk
¹³C NMR Displays carbon signals for carbonyls, olefinic carbons, and aliphatic carbons.Determines the number and type of carbon atoms in the molecule. researchgate.netcore.ac.uk
HMBC Shows correlations between protons and carbons separated by two or three bonds.Establishes the connectivity of the molecular skeleton. core.ac.uk
IR Absorption bands indicating specific functional groups.Confirms the presence of groups like carbonyls and double bonds. core.ac.uk
ESI-MS Provides the mass-to-charge ratio (m/z) of the molecule.Confirms the molecular weight of this compound. core.ac.uk

Metabolites of this compound, which could be formed through processes like hydroxylation or degradation, would be identified by comparing their spectroscopic fingerprints to that of the parent compound. Techniques like LC-MS/MS are particularly powerful for detecting and tentatively identifying these metabolites in complex mixtures by tracking characteristic mass fragmentation patterns. nih.govnih.gov

Quantitative Analysis Methods for this compound in Biological Matrices and Fermentation Broths

To understand the production dynamics of this compound in fungal cultures or to study its behavior in biological systems, robust quantitative methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of organic molecules in complex matrices. nih.govnih.gov

Developing a quantitative LC-MS/MS method for this compound involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix. For fermentation broths, this may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). core.ac.ukjssuni.edu.in For biological matrices like plasma, protein precipitation followed by SPE is a common approach. nih.govbvsalud.org

Chromatographic Separation: A UHPLC system is typically used to rapidly separate this compound from matrix components before it enters the mass spectrometer. mdpi.comdiva-portal.org

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion-to-product ion transition for the analyte and its stable isotope-labeled internal standard. nih.govnih.gov This provides high specificity and sensitivity.

Method Validation: The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.gov This includes assessing recovery and matrix effects. ufl.edu

A summary of a typical quantitative LC-MS/MS method is presented in the table below.

StepMethodDetails
Extraction Solid-Phase Extraction (SPE)Using a reversed-phase sorbent (e.g., C18) to isolate this compound from the aqueous matrix of a fermentation broth or plasma. nih.govnih.gov
Chromatography UHPLC-RPFast gradient elution on a C18 column to achieve sharp peaks and good separation. nih.gov
Ionization Electrospray Ionization (ESI)Efficiently ionizes this compound for MS analysis.
Detection Tandem MS (MRM mode)Highly selective and sensitive detection by monitoring a specific fragmentation pathway (e.g., [M+H]⁺ → product ion). ufl.edu
Quantification Internal Standard MethodA stable isotope-labeled version of this compound would be the ideal internal standard to correct for matrix effects and variations in instrument response. nih.gov
LOD/LOQ ng/mL rangeThe high sensitivity of LC-MS/MS allows for the detection and quantification of very low concentrations of the analyte. sigmaaldrich.com

Such methods allow researchers to accurately measure the concentration of this compound in fermentation cultures to optimize production yields or to perform pharmacokinetic studies if the compound were to be investigated further. isciii.es

Future Directions and Research Perspectives for Penicillone a

Exploration of Novel Bioactivities of Penicillone A beyond Cytotoxicity

While initial studies have centered on the cytotoxic effects of this compound, a broader investigation into its pharmacological profile is warranted. researchgate.netdokumen.pub Many fungal polyketides exhibit a wide range of biological activities, and it is plausible that this compound possesses other valuable properties.

Future research should systematically screen this compound against a diverse panel of biological targets. This could include assays for:

Antimicrobial Activity: A comprehensive evaluation of this compound's activity against a wide spectrum of pathogenic bacteria and fungi is a logical next step. While one study noted antifungal activity against Candida albicans with a MIC value of 50 μM, a broader screening is necessary. researchgate.net This should include multidrug-resistant strains to assess its potential in combating antimicrobial resistance. nih.govmdpi.com

Anti-inflammatory Effects: Secondary metabolites from marine-derived fungi have demonstrated potent anti-inflammatory properties. nih.gov For instance, Pyrenocine A, isolated from Penicillium paxilli, was found to suppress the lipopolysaccharide (LPS)-induced activation of macrophages. nih.gov this compound should be investigated in similar cellular models of inflammation, measuring its impact on the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines. nih.govmdpi.com

Antiviral Properties: The vast chemical diversity of fungal metabolites presents an opportunity for the discovery of novel antiviral agents. Screening this compound against a range of viruses could uncover previously unknown activities.

Enzyme Inhibition: Many drugs exert their effects through enzyme inhibition. juniperpublishers.comlibretexts.org this compound could be tested for its ability to inhibit key enzymes involved in various disease pathways, such as proteases, kinases, or phosphatases.

A proposed screening cascade for uncovering novel bioactivities of this compound is outlined below.

Bioactivity Screen Assay Type Potential Targets/Models Rationale
Antimicrobial Broth microdilution, disk diffusionMRSA, Pseudomonas aeruginosa, Candida aurisAddress the urgent need for new antibiotics against resistant pathogens.
Anti-inflammatory LPS-stimulated macrophages, Caco-2 cellsNO production, IL-6, IL-8, TNF-α levelsFungal metabolites are a known source of anti-inflammatory compounds. nih.gov
Antiviral Plaque reduction assays, reporter gene assaysInfluenza virus, coronaviruses, HIVDiversify the potential therapeutic applications of this compound.
Enzyme Inhibition In vitro enzymatic assaysCyclooxygenases (COX-1/2), 5-lipoxygenase (5-LOX)Identify specific molecular targets and mechanisms of action.

Investigation of this compound's Role in Fungal Chemical Ecology

The production of secondary metabolites like this compound by Penicillium decumbens is not arbitrary; these compounds likely play a crucial role in the fungus's survival and interaction with its environment. researchgate.net The field of chemical ecology seeks to understand these chemical-mediated interactions.

Future research in this area should focus on:

Fungal-Fungal Interactions: Investigating whether this compound is upregulated in the presence of competing fungal species. This could indicate a role in territorial defense or resource competition.

Fungal-Insect Interactions: Some fungal metabolites act as deterrents or toxins to fungivorous insects. savemyexams.com Experiments could be designed to test the effect of this compound on common soil-dwelling insects that may interact with P. decumbens.

Fungal-Plant Interactions: If P. decumbens exists as an endophyte, this compound might mediate the relationship with the host plant, potentially offering protection against pathogens or herbivores.

Melanin Inhibition: Other metabolites from P. decumbens, such as decumbenone A, have been shown to inhibit melanization in pathogenic fungi like Magnaporthe grisea. nih.gov this compound could be tested for similar activity, which would suggest a role in interfering with the virulence mechanisms of other fungi.

Development of this compound as a Chemical Biology Probe

The unique chemical structure of this compound makes it a candidate for development into a chemical biology probe. Such probes are powerful tools for studying biological processes and identifying drug targets. researchgate.netresearchgate.net

Key areas of development include:

Target Identification: A significant challenge with many bioactive small molecules is identifying their cellular targets. A common approach is to synthesize a derivative of the molecule with a "tag" (e.g., a biotin (B1667282) or an alkyne group for click chemistry) that allows for the isolation of its binding partners from cell lysates.

Activity-Based Probes (ABPs): If this compound is found to be an enzyme inhibitor with a covalent mechanism of action, it could be developed into an ABP. acs.orgumn.edu These probes typically contain a reactive group (the "warhead") that forms a covalent bond with the active site of the target enzyme, and a reporter tag (like a fluorophore) for visualization and quantification of the active enzyme. nih.govnih.gov This approach has been successfully used to study penicillin-binding proteins (PBPs). nih.govnih.gov

Probe Type Modification Strategy Application Example from Literature
Affinity-based Probe Introduce a biotin or alkyne tag at a non-essential position.Pulldown experiments to identify binding proteins.Minimalist linkers for kinase inhibitors. researchgate.net
Activity-based Probe Incorporate a fluorophore or bioorthogonal handle.Visualize active target enzymes in cells and tissues.Fluorescent β-lactams for imaging PBPs. nih.gov

Sustainable Production and Bioprocess Optimization for this compound

To enable extensive research and potential future applications, a reliable and scalable supply of this compound is essential. Current production relies on the fermentation of P. decumbens, which may not be high-yielding.

Future research should focus on:

Fermentation Optimization: Systematically optimizing fermentation parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly improve yields. google.comfrontiersin.orgnih.gov This can be achieved using statistical methods like response surface methodology. frontiersin.org

Metabolic Engineering: P. decumbens is an industrially important fungus, and genetic tools for its manipulation are being developed. nih.gov Identifying the biosynthetic gene cluster for this compound would enable metabolic engineering strategies to increase production. This could involve overexpressing key biosynthetic genes or deleting genes of competing pathways.

Heterologous Expression: Once the gene cluster is identified, it could be transferred to a host organism that is more amenable to industrial-scale fermentation, potentially leading to higher titers and simpler downstream processing.

Design of Next-Generation this compound Derivatives with Enhanced Properties

The native structure of this compound serves as a starting point for medicinal chemistry efforts to create new analogues with improved properties. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding which parts of the molecule are essential for its biological activity. nih.govnih.govmdpi.comconicet.gov.ar

Future synthetic chemistry efforts should aim to:

Improve Potency and Selectivity: By systematically modifying different functional groups on the this compound scaffold, it may be possible to enhance its activity against a specific target while reducing off-target effects and general cytotoxicity.

Enhance Metabolic Stability: Natural products are often rapidly metabolized in vivo, limiting their therapeutic potential. Derivatives can be designed to be more resistant to metabolic degradation, thereby increasing their half-life and efficacy. unipv.itnih.gov

Develop Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. rsc.orgnih.gov Designing a prodrug of this compound could improve its solubility, absorption, or tissue-specific delivery.

The synthesis of a focused library of this compound derivatives would be a critical step in exploring its therapeutic potential and developing it into a lead compound for drug discovery.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s toxicity in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for:
  • Sample size justification : Power analysis to minimize animal use.
  • Endpoint criteria : Predefine humane endpoints (e.g., tumor size limits).
    Document approval from institutional animal care committees (IACUC) and cite relevant regulations (e.g., NIH Guide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.